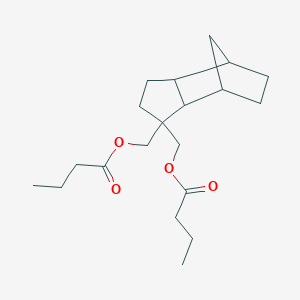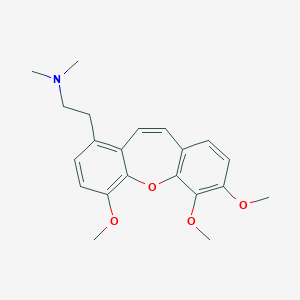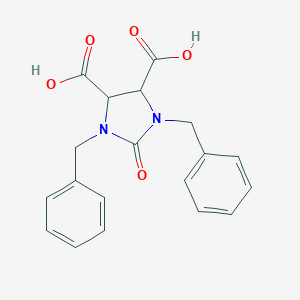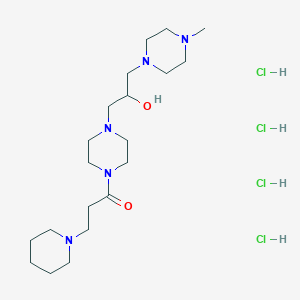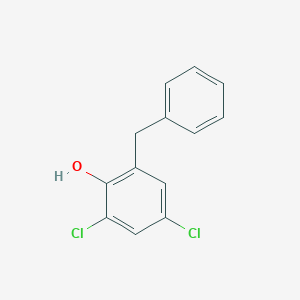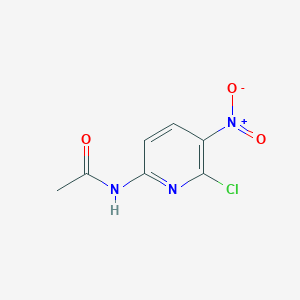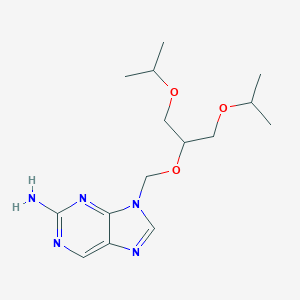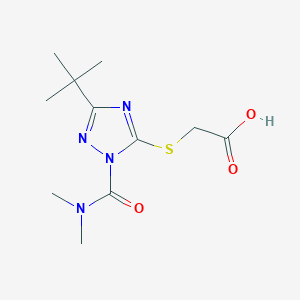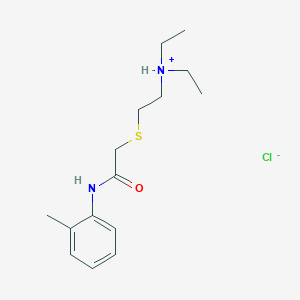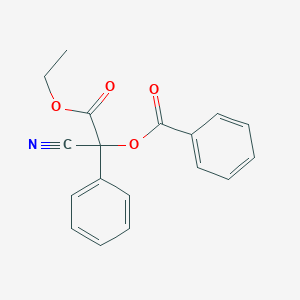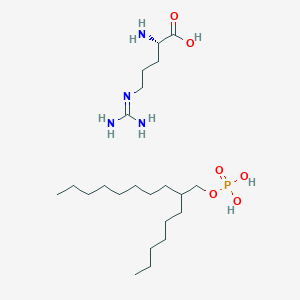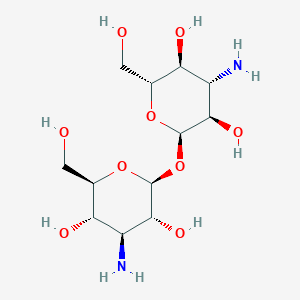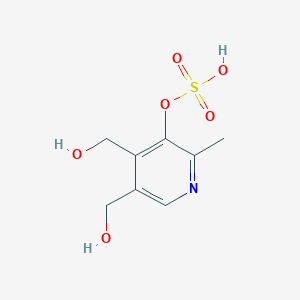
Pyridoxine 3-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxine 3-sulfate is a chemical compound that belongs to the vitamin B6 family. It is an important molecule that has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Pyridoxine 3-sulfate involves its conversion to pyridoxal 5'-phosphate (PLP), which is the active form of vitamin B6. PLP acts as a coenzyme for various enzymes involved in the metabolism of amino acids, neurotransmitters, and other important molecules. It also plays a role in the regulation of gene expression and immune function.
Effets Biochimiques Et Physiologiques
Pyridoxine 3-sulfate has various biochemical and physiological effects. It is involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It also plays a role in the metabolism of amino acids such as cysteine and tryptophan. Pyridoxine 3-sulfate has been shown to have anti-inflammatory effects and to improve immune function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Pyridoxine 3-sulfate in lab experiments include its availability, stability, and low cost. It is also easy to synthesize and purify. The limitations of using Pyridoxine 3-sulfate in lab experiments include its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of Pyridoxine 3-sulfate. One area of research is the role of Pyridoxine 3-sulfate in cancer prevention and treatment. Another area of research is the effect of Pyridoxine 3-sulfate on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthesis methods and purification techniques for Pyridoxine 3-sulfate could lead to improved efficiency and cost-effectiveness in its use in scientific research.
In conclusion, Pyridoxine 3-sulfate is an important molecule that has been studied extensively for its various biochemical and physiological effects. Its synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of Pyridoxine 3-sulfate has the potential to lead to new insights into the treatment and prevention of various diseases.
Méthodes De Synthèse
The synthesis of Pyridoxine 3-sulfate involves the reaction of pyridoxine with sulfuric acid. The reaction takes place at a high temperature and pressure, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
Pyridoxine 3-sulfate has been studied extensively for its various scientific research applications. It has been shown to play a crucial role in the metabolism of amino acids and neurotransmitters. It is also involved in the regulation of gene expression and immune function. Pyridoxine 3-sulfate has been used in studies related to cancer, cardiovascular disease, and neurological disorders.
Propriétés
Numéro CAS |
107467-06-1 |
|---|---|
Nom du produit |
Pyridoxine 3-sulfate |
Formule moléculaire |
C8H11NO6S |
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
[4,5-bis(hydroxymethyl)-2-methylpyridin-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H11NO6S/c1-5-8(15-16(12,13)14)7(4-11)6(3-10)2-9-5/h2,10-11H,3-4H2,1H3,(H,12,13,14) |
Clé InChI |
KEXPIEQVJDWERO-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1OS(=O)(=O)O)CO)CO |
SMILES canonique |
CC1=NC=C(C(=C1OS(=O)(=O)O)CO)CO |
Autres numéros CAS |
107467-06-1 |
Synonymes |
pyridoxine 3-sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
